Prosolvin
Overview
Description
Luprostiol is a synthetic prostaglandin analog, specifically a derivative of prostaglandin F2 alpha. It is primarily used in veterinary medicine to manage reproductive functions in animals, such as inducing luteolysis and synchronizing estrus cycles . The molecular formula of Luprostiol is C21H29ClO6S, and it has a molecular weight of 444.97 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Luprostiol can be synthesized through a multi-step process involving the reaction of prostaglandin F2 alpha with various reagents. One method involves the conversion of prostaglandin F2 alpha to its sodium salt form, followed by the addition of 1,2-propanediol and water to form a solution. The pH of the solution is adjusted to between 6 and 8 .
Industrial Production Methods: In industrial settings, Luprostiol is produced by dissolving its acid or sodium salt in a solvent mixture of 1,2-propanediol and water. The concentration of the solvent mixture components is adjusted to achieve the desired pH and concentration of Luprostiol .
Chemical Reactions Analysis
Types of Reactions: Luprostiol undergoes various chemical reactions, including:
Oxidation: Luprostiol can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in Luprostiol.
Substitution: Luprostiol can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogens and other nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Luprostiol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions to study the behavior of prostaglandin analogs.
Biology: Employed in studies related to reproductive biology and endocrinology.
Medicine: Investigated for its potential therapeutic effects in managing reproductive disorders.
Industry: Utilized in the production of veterinary pharmaceuticals for reproductive management in animals
Mechanism of Action
Luprostiol is compared with other prostaglandin analogs such as dinoprost tromethamine and cloprostenol. These compounds share similar mechanisms of action but differ in their chemical structures and pharmacokinetic properties. Luprostiol is unique in its rapid elimination from the body and its high efficacy in estrus synchronization .
Comparison with Similar Compounds
- Dinoprost tromethamine
- Cloprostenol
- Prostaglandin F2 alpha
Luprostiol stands out due to its specific formulation and effectiveness in veterinary applications .
Properties
IUPAC Name |
(Z)-7-[(1R,2S,3S,5R)-2-[(2R)-3-(3-chlorophenoxy)-2-hydroxypropyl]sulfanyl-3,5-dihydroxycyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29ClO6S/c22-14-6-5-7-16(10-14)28-12-15(23)13-29-21-17(18(24)11-19(21)25)8-3-1-2-4-9-20(26)27/h1,3,5-7,10,15,17-19,21,23-25H,2,4,8-9,11-13H2,(H,26,27)/b3-1-/t15-,17-,18-,19+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUDFIMHDRJVLV-OZCLATTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)SCC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@H]1O)SC[C@@H](COC2=CC(=CC=C2)Cl)O)C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67110-79-6 | |
Record name | Luprostiol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067110796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Luprostiol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11425 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LUPROSTIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HWR60H5GZB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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